

Part 1: Structural & Physicochemical Profile[1]

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Compound of Interest

Compound Name:	2-(Cyclohexylamino)isonicotinic acid
CAS No.:	1019461-35-8
Cat. No.:	B1385726

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2-(Cyclohexylamino)isonicotinic acid represents a bifunctional pyridine scaffold merging a polar, ionizable headgroup (isonicotinic acid) with a lipophilic, bulky tail (cyclohexyl amine).[1] This structure is a critical intermediate in the synthesis of antitubercular agents, kinase inhibitors, and GPCR ligands. Its amphiphilic nature and zwitterionic potential make it a unique challenge in both synthesis and formulation.[1]

Molecular Architecture

- Core Scaffold: Pyridine-4-carboxylic acid (Isonicotinic acid).[1]
- Substituent: Cyclohexylamino group at the C2 position.[1]
- Electronic Effect: The C2-amino group acts as a strong electron donor (+M effect) into the pyridine ring, significantly increasing electron density at C3 and C5 compared to the parent isonicotinic acid. This reduces the acidity of the carboxylic acid and increases the basicity of the pyridine nitrogen.

Key Physicochemical Properties (Predicted)

Property	Value (Approx.)	Significance
Formula		Molecular Weight: 220.27 g/mol
LogP	2.1 – 2.5	Moderate lipophilicity; good membrane permeability potential.[1]
pKa (Acid)	~4.8 – 5.2	Slightly less acidic than benzoic acid due to electron donation from the amine.[1]
pKa (Base)	~6.5 – 7.0	Pyridine nitrogen basicity is enhanced by the C2-amino group.[1]
Solubility	pH-dependent	Low solubility at isoelectric point (pH ~5-6); Soluble in high pH (anionic) or low pH (cationic).[1]
Topological Polar Surface Area (TPSA)	~62 Å ²	Favorable for oral bioavailability (Rule of 5 compliant).[1]

Part 2: Synthetic Methodology

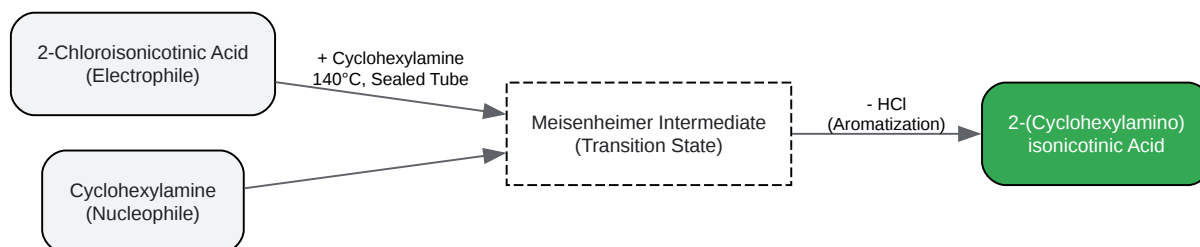
The most robust route for synthesizing **2-(cyclohexylamino)isonicotinic acid** is via Nucleophilic Aromatic Substitution (

).[1] While Palladium-catalyzed Buchwald-Hartwig amination is possible, the

approach is preferred for 2-halopyridines due to the activating nature of the ring nitrogen and the electron-withdrawing carboxylic acid (or ester) at the 4-position.

Retrosynthetic Analysis & Pathway

The synthesis targets the displacement of a halogen at the 2-position. 2-Chloroisonicotinic acid is the standard starting material.[1] The carboxylic acid moiety at C4 activates the C2 position for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.[1]



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Figure 1: S_NAr reaction pathway showing the displacement of chloride by the amine nucleophile.[1]

Detailed Experimental Protocol

Objective: Synthesis of **2-(cyclohexylamino)isonicotinic acid** from 2-chloroisonicotinic acid.

Reagents:

- 2-Chloroisonicotinic acid (1.0 eq)[2]
- Cyclohexylamine (3.0 – 5.0 eq) – Acts as both reactant and solvent/base.[1]
- Solvent: Optional (DMSO or NMP if neat reaction is too viscous).[1]

Step-by-Step Procedure:

- Setup: In a pressure vessel (Ace Glass or similar) equipped with a magnetic stir bar, charge 2-chloroisonicotinic acid (e.g., 5.0 g).
- Addition: Add Cyclohexylamine (15 mL) carefully. The reaction may be slightly exothermic initially due to acid-base neutralization (forming the ammonium salt of the acid).[1]
- Reaction: Seal the vessel and heat to 140°C for 12–16 hours.
 - Note: The high temperature is required to overcome the activation energy of the on the pyridine ring.

- Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (m/z ~157) and appearance of the product (m/z ~221).
- Workup (Critical for Zwitterions):
 - Cool the mixture to room temperature.
 - Dilute with water (50 mL). The mixture will be basic (pH > 10) due to excess amine.[1]
 - Acidification: Slowly add 1N HCl or Glacial Acetic Acid dropwise while stirring.
 - Precipitation: Adjust pH to the isoelectric point (approx. pH 5–6).[1] The product should precipitate as an off-white solid.[1]
 - Troubleshooting: If an oil forms, extract with Ethyl Acetate, dry over CaCl_2 , and evaporate. Recrystallize from Ethanol/Water.[1]
- Purification: Filter the solid, wash with cold water and diethyl ether (to remove trace cyclohexylamine), and dry under vacuum.

Part 3: Structural Characterization

Validation of the structure requires confirming the loss of the chlorine atom and the integrity of the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR)

- NMR (400 MHz, DMSO- d_6):
 - 13.0 (br s, 1H): Carboxylic acid proton (may be broad or invisible if zwitterionic).[1]
 - 8.1 (d, J=5.2 Hz, 1H): Pyridine H6 (Doublet, typical β -proton next to Nitrogen).[1]
 - 7.0 (s, 1H): Pyridine H3 (Singlet, shielded by the amino group).[1]
 - 6.8 (d, J=5.2 Hz, 1H): Pyridine H5.

- 6.5 (br s, 1H): N-H (Amino proton).[1]
- 3.6 (m, 1H): Cyclohexyl C1-H (Methine proton adjacent to Nitrogen).[1]
- 1.1 – 2.0 (m, 10H): Cyclohexyl methylene protons (Multiplets).

Mass Spectrometry (ESI-MS)

- Positive Mode (

):

m/z.[1]

- Fragmentation Pattern: Loss of the cyclohexyl group or decarboxylation () may be observed at high collision energies.[1]

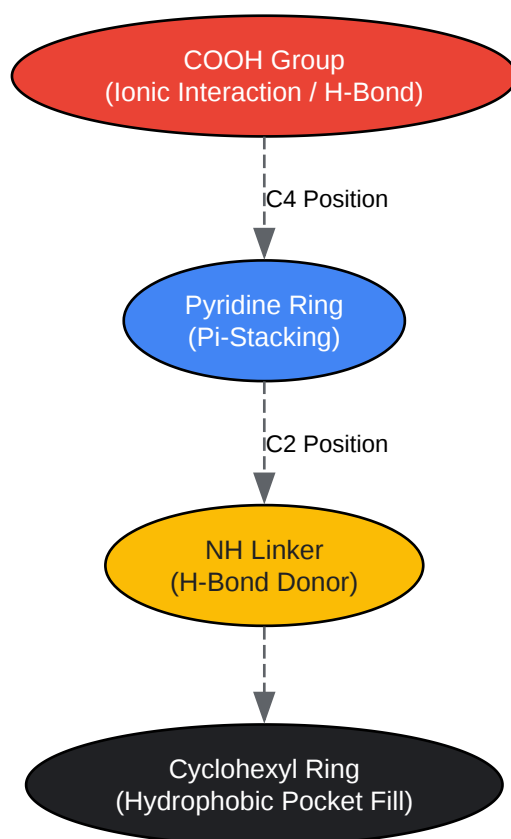
Part 4: Medicinal Chemistry Applications

This scaffold acts as a versatile pharmacophore in drug discovery, particularly for targets requiring a hydrogen bond donor/acceptor pair with a hydrophobic pocket.[1]

Pharmacophore Mapping

The molecule presents three distinct interaction domains:

- The Head (Acid): H-bond acceptor/donor.[1] Mimics phosphate groups or interacts with Arginine/Lysine residues in binding pockets.[1]
- The Core (Pyridine):
-stacking interactions.[1] The N-atom can accept H-bonds.[1]
- The Tail (Cyclohexyl): Hydrophobic/Van der Waals interactions.[1] Fills lipophilic pockets (e.g., the ATP-binding site of kinases).[1]



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Figure 2: Pharmacophore subdivision showing interaction types for drug design.[1]

Therapeutic Areas

- **Antitubercular Agents:** Analogous to Isoniazid, 2-substituted isonicotinic acids are explored for inhibiting Mycobacterium tuberculosis enoyl-ACP reductase (InhA).[1] The hydrophobic tail improves penetration through the mycolic acid cell wall.[1]
- **Kinase Inhibitors:** The 2-aminopyridine motif is a "privileged scaffold" in kinase inhibition (e.g., Sorafenib analogs).[1] The acid moiety can be converted to amides to interact with the "hinge region" of ATP-binding sites.
- **Antifungal Agents:** Derivatives of 2-aminonicotinamide (closely related isomer) have shown efficacy in inhibiting GPI-anchored protein biosynthesis.[1][3]

References

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